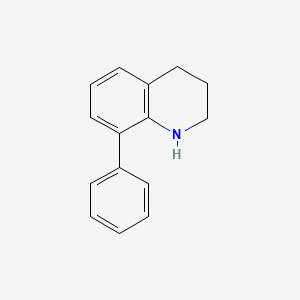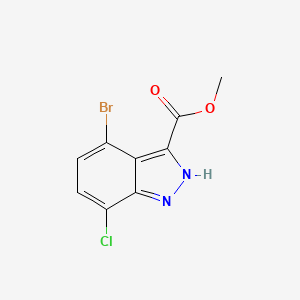![molecular formula C8H6N4 B13675118 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B13675118.png)
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The unique structure of this compound makes it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile, involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method is eco-friendly and results in high yields under microwave irradiation . Another method involves the use of dicationic molten salts as catalysts, which provides high yields and can be performed under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable reactions that can be performed under mild conditions. The use of microwave irradiation and dicationic molten salts are promising approaches for large-scale synthesis due to their efficiency and environmental benefits.
化学反応の分析
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
1,2,4-Triazolo[1,5-a]pyridines: Similar in structure and often used in medicinal chemistry for their biological activities.
Uniqueness
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C8H6N4 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-10-11-8-4-7(5-9)2-3-12(6)8/h2-4H,1H3 |
InChIキー |
JFADSVUJHQBZOD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


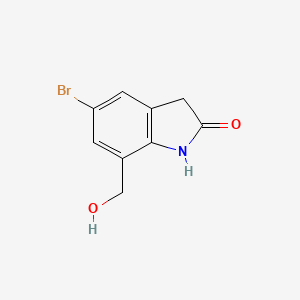
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
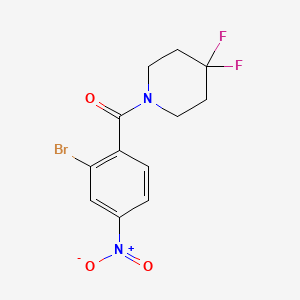
![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
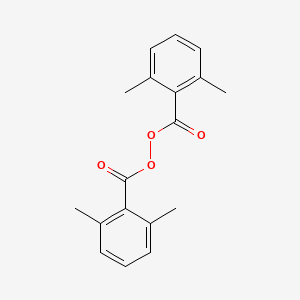

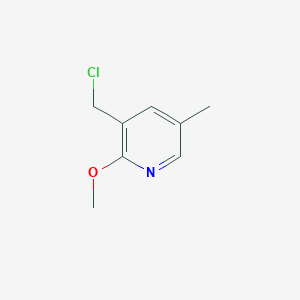
![[(2S,5R)-1-Benzyl-4-Boc-5-methyl-2-piperazinyl]methanol](/img/structure/B13675072.png)
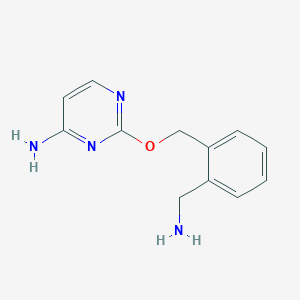
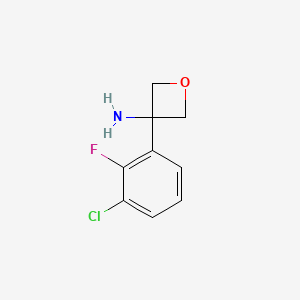
![(3-Amino-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B13675080.png)
![(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride](/img/structure/B13675082.png)
